molecular formula C15H8N4O3S3 B2452194 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681170-99-0

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No. B2452194
CAS RN: 681170-99-0
M. Wt: 388.43
InChI Key: RRKAECAFDHEOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups including a nitro group, a thiophene ring, a thiazole ring, and a benzothiazole ring . These functional groups are common in many organic compounds and can contribute to the compound’s reactivity and properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it may have a fairly rigid structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, while the thiophene and thiazole rings can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antibacterial and Antifungal Applications

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide and its derivatives have shown potential in antibacterial and antifungal applications. For instance, a compound synthesized from a similar structure demonstrated antibacterial activity against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, and antifungal activity against Candida albicans and Aspergillus niger (Senthilkumar, Umarani, & Satheesh, 2021). Other studies have synthesized benzothiazole derivatives that exhibited strong antimicrobial activity against various bacterial and fungal species, indicating their potential in treating infectious diseases (Incerti et al., 2017).

Anticancer Activity

Several derivatives of benzothiazole, including those similar to this compound, have shown promising anticancer properties. A study demonstrated the anticancer activity of a related compound against MDA-MB-231 breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021). Additionally, another study reported moderate to excellent anticancer activity of synthesized benzothiazole derivatives against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Neurological and Psychotropic Effects

Research has also explored the neurological and psychotropic effects of benzothiazole derivatives. A study reported the synthesis of N-(benzo)thiazol-2-yl derivatives that exhibited psychotropic activity in vivo, anti-inflammatory activity, and cytotoxicity against tumor cell lines, demonstrating their potential in neuropharmacology and cancer therapy (Zablotskaya et al., 2013).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O3S3/c20-14(8-1-2-10-12(3-8)25-7-16-10)18-15-17-11(6-24-15)13-4-9(5-23-13)19(21)22/h1-7H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKAECAFDHEOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.